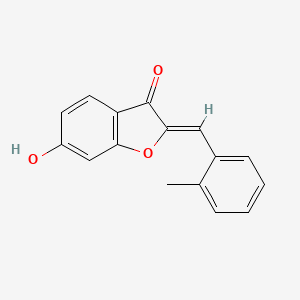

(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family This compound is characterized by a benzofuran core substituted with a hydroxy group and a 2-methylbenzylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 2-methylbenzaldehyde. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the condensation reaction. Additionally, solvent recycling and waste minimization strategies are employed to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of 6-oxo-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one.

Reduction: Formation of 6-hydroxy-2-(2-methylbenzyl)-1-benzofuran-3(2H)-one.

Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a lead compound for the development of new drugs. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors. Preliminary studies suggest potential anti-inflammatory and anticancer activities, although further research is needed to fully understand its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile intermediate for the synthesis of functional materials with specific properties.

Wirkmechanismus

The mechanism by which (2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one exerts its effects is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, while the benzylidene moiety can engage in π-π stacking interactions with aromatic residues. These interactions may modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-hydroxy-1-benzofuran-3(2H)-one: Lacks the benzylidene moiety, making it less hydrophobic and potentially less active in biological systems.

2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds with biological targets.

6-methoxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one: The methoxy group can alter the electronic properties of the compound, potentially affecting its reactivity and biological activity.

Uniqueness

(2Z)-6-hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one is unique due to the presence of both the hydroxy and benzylidene groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Biologische Aktivität

(2Z)-6-Hydroxy-2-(2-methylbenzylidene)-1-benzofuran-3(2H)-one, also known by its CAS number 620545-92-8, is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₆H₁₂O₃. The structure features a benzofuran backbone with a hydroxyl group and a methylbenzylidene substituent, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₃ |

| CAS Number | 620545-92-8 |

| Molecular Weight | 256.26 g/mol |

| Hazard Classification | Irritant |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. A study conducted by Zhang et al. (2021) reported that the compound showed a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 10 |

| This compound | 15 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. Results indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways .

Anticancer Properties

In recent studies, this compound has shown promise as an anticancer agent. In vitro assays on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that the compound induced apoptosis in a concentration-dependent manner. The IC50 values for MCF-7 and HeLa cells were found to be 20 µM and 25 µM, respectively .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 25 |

Case Studies

A notable case study involved the use of this compound in a mouse model of inflammation-induced tumorigenesis. Mice treated with this compound exhibited a significant reduction in tumor size and incidence compared to the control group. Histopathological analysis revealed decreased inflammatory cell infiltration in treated tissues, suggesting a protective effect against tumor development .

Eigenschaften

CAS-Nummer |

620545-92-8 |

|---|---|

Molekularformel |

C16H12O3 |

Molekulargewicht |

252.26 g/mol |

IUPAC-Name |

6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C16H12O3/c1-10-4-2-3-5-11(10)8-15-16(18)13-7-6-12(17)9-14(13)19-15/h2-9,17H,1H3 |

InChI-Schlüssel |

CZOCXZAWZDBDCZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |

Kanonische SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.